6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole
Description
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with bromine at position 6 and a trifluoromethyl group at position 2.
Properties
CAS No. |
1956379-60-4 |
|---|---|
Molecular Formula |
C6H2BrF3N2S |
Molecular Weight |
271.06 g/mol |
IUPAC Name |
6-bromo-2-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H2BrF3N2S/c7-4-2-12-1-3(6(8,9)10)13-5(12)11-4/h1-2H |
InChI Key |
VYZXDRPYUZCPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC(=CN21)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazole with a brominated trifluoromethyl ketone. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 acts as a good leaving group, enabling substitution with nucleophiles (e.g., amines, alcohols, thiols). The trifluoromethyl group at position 2 exerts electron-withdrawing effects, potentially directing substitution to specific sites.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amination | Amine (e.g., NH₃), Cu catalysis | Substituted imidazo[2,1-b]thiazole amine |
| Alkoxylation | Alcohol, base (e.g., K₂CO₃) | Substituted imidazo[2,1-b]thiazole ether |
| Thiolation | Thiol (e.g., SH-R), base | Substituted imidazo[2,1-b]thiazole thioether |
Example: In one-pot syntheses, bromide substitution is a critical step, as seen in the formation of benzimidazo[2,1-b]thiazolines using CuI and hypervalent iodine reagents .
Electrophilic Aromatic Substitution
Despite the electron-withdrawing trifluoromethyl group, the aromatic system can undergo electrophilic substitution at activated positions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-imidazo[2,1-b]thiazole |
| Sulfonation | SO₃, H₂SO₄ | Sulfo-imidazo[2,1-b]thiazole |
The bromine substituent may enhance reactivity at specific positions due to inductive effects .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) for forming carbon-carbon or carbon-nitrogen bonds.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Boronic acid, Pd(PPh₃)₄, base | Arylated imidazo[2,1-b]thiazole |
| Buchwald-Hartwig | Amine, Pd catalyst, base | Aminated imidazo[2,1-b]thiazole |
Studies on related imidazo[2,1-b]thiazole derivatives highlight the use of Cu catalysts for oxidative coupling .
Reduction Reactions
The thiazole ring can be reduced to form thiazolidine derivatives using agents like NaBH₄ or H₂ with metal catalysts.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Ni or Pd catalyst | Thiazolidine derivative |
| Chemical Reduction | NaBH₄, LiAlH₄ | Thiazolidine derivative |
This reaction is well-documented for imidazo[2,1-b]thiazole analogs .
Alkylation/Acylation
Reactions with alkyl halides or acyl halides can occur at nitrogen or sulfur sites, though the bromine’s leaving group may dominate reactivity.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R-X, base (e.g., K₂CO₃) | Alkylated imidazo[2,1-b]thiazole |
| Acylation | Acyl chloride, base | Acylated imidazo[2,1-b]thiazole |
Cyclization Reactions
Intramolecular cyclizations can form larger heterocycles, depending on functional group availability. For example, reactions with propargylamine or isothiocyanates under Cu catalysis yield fused derivatives .
Oxidation
Potential oxidation of sulfur or nitrogen moieties, though specific conditions depend on the reaction environment .
Key Structural Influences
The trifluoromethyl group at position 2 exerts strong electron-withdrawing effects, potentially deactivating the ring and directing reactivity. This is critical in substitution and coupling reactions.
Analytical Characterization
Reactions are typically monitored using:
-
NMR spectroscopy (¹H, ¹³C) to track proton shifts and coupling patterns .
-
Mass spectrometry to confirm molecular weight and fragmentation .
-
IR spectroscopy to identify functional group transformations (e.g., C=O, N-H) .
Biological Implications
This compound’s reactivity profile highlights its utility in heterocyclic chemistry and drug discovery, with substitution and coupling reactions being central to its chemical transformations.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Probes: The compound serves as a probe in biological studies to investigate enzyme functions and receptor interactions.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the imidazo[2,1-b]thiazole ring critically influence physicochemical and biological properties:
6-(Trifluoromethyl)imidazo[2,1-b]thiazole (CAS 109113-98-6) :
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole (mtfpmt) :
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6) :
Physical Properties
- Melting Points :
- 10c (5-bromo-3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b]thiadiazol-2-yl]-1H-indole): Melts at 327°C due to hydrogen bonding from NH and aromatic stacking .
- 10d (3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b]thiadiazol-2-yl]-5-fluoro-1-methyl-1H-indole): Lower melting point (257°C) attributed to reduced polarity from methyl substitution .
Comparative Data Table
Biological Activity
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Structure
The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole involves the condensation of appropriate thiazole and imidazole precursors, often leading to derivatives that enhance biological efficacy. The presence of the bromine and trifluoromethyl groups significantly influences its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds from this family have been evaluated against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9i | MDA-MB-231 | 1.65 | Apoptosis induction |
| 9m | MDA-MB-231 | 1.12 | Cell cycle arrest in G0/G1 phase |
These findings suggest that 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole may induce apoptosis and halt cell proliferation in breast cancer cells, similar to other derivatives tested .
Antimicrobial Activity
The thiazole ring system is known for its antimicrobial properties. Studies have shown that compounds with this moiety exhibit activity against a range of pathogens:
| Pathogen | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 35 |
| Escherichia coli | 20 | 30 |
The antimicrobial efficacy is often attributed to the electron-withdrawing nature of substituents like bromine and trifluoromethyl groups, enhancing lipophilicity and membrane penetration .
Anti-inflammatory Activity
Imidazo[2,1-b]thiazoles have also been studied for their anti-inflammatory effects. For example, certain derivatives have shown selective inhibition of COX-2 over COX-1:
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index |
|---|---|---|---|
| 6a | >100 | 0.08 | 313.7 |
This selectivity indicates potential for developing anti-inflammatory drugs with fewer side effects .
Case Studies
Several case studies illustrate the biological activity of imidazo[2,1-b]thiazoles:
- Breast Cancer Study : A series of aryl hydrazones derived from imidazo[2,1-b]thiazoles were tested against MDA-MB-231 cells. Results indicated significant cytotoxicity and apoptosis induction through various assays including annexin V-FITC staining .
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of thiazole derivatives against clinical isolates of MRSA, showing promising results with low MIC values compared to standard antibiotics .
- Inflammation Model : In a model assessing inflammatory responses, compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of signaling pathways associated with inflammation .
Q & A
Q. Advanced Research Focus
- ADMET prediction : Use SwissADME or pkCSM to assess logP, CYP450 inhibition, and Ames toxicity .
- MD simulations : GROMACS for evaluating target binding kinetics (e.g., 100 ns simulations to validate InhA inhibition) .
How can crystallographic data improve derivative design?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
